molecular formula C28H26ClF2N3OS B610661 3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide CAS No. 612542-14-0

3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide

Cat. No. B610661
CAS RN: 612542-14-0
M. Wt: 526.04
InChI Key: RXZDWPYJFCAZCW-MEMLXQNLSA-N
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Description

This compound is a chemical compound . It has been mentioned in the context of the structure of the human smoothened receptor in complex with SAG1.5 .

Scientific Research Applications

Allosteric Interactions in Cancer Treatment

The compound demonstrates significant biochemical characteristics in the context of allosteric interactions with the Smoothened receptor (Smo), which is essential for hedgehog signaling. This pathway is critical for various physiological processes including development, cell growth, and stem cell maintenance. Importantly, aberrant activation of this pathway is linked to several cancers. The compound's interaction with Smo suggests its potential application in cancer research, particularly as a small-molecule antagonist in clinical trials (Rominger et al., 2009).

Antimicrobial Activity

Research indicates that derivatives of 3-Chloro-1-benzothiophene-2-carbonylchloride, a related compound, have shown promising results in antimicrobial activity. This suggests that similar structures, including 3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide, could potentially be explored for their antimicrobial properties (Naganagowda & Petsom, 2011).

Structural Analysis for Drug Design

Detailed structural analysis of similar compounds has been conducted to understand their molecular interactions and potential as drug candidates. Such studies are crucial for designing drugs with specific targeting capabilities, indicating the relevance of this compound in the field of medicinal chemistry and drug design (Mukhtar et al., 2012).

Glycine Transporter 1 Inhibition

Research on structurally similar compounds has identified their role as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). This suggests potential applications in neurological and psychiatric disorders where modulation of glycine levels could be therapeutic (Yamamoto et al., 2016).

Synthesis and Optimization

Studies have also been focused on the synthesis and optimization of related compounds, which is crucial for improving their efficacy and potential as therapeutic agents. This research can guide the synthesis of this compound for specific applications (Song, 2007).

properties

IUPAC Name

3-chloro-4,7-difluoro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClF2N3OS/c1-32-20-5-7-21(8-6-20)34(16-17-3-2-4-19(15-17)18-11-13-33-14-12-18)28(35)27-25(29)24-22(30)9-10-23(31)26(24)36-27/h2-4,9-15,20-21,32H,5-8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZDWPYJFCAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=C(C=CC(=C5S4)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide
Reactant of Route 2
3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide
Reactant of Route 3
Reactant of Route 3
3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide
Reactant of Route 4
3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide
Reactant of Route 5
3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide
Reactant of Route 6
3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide

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